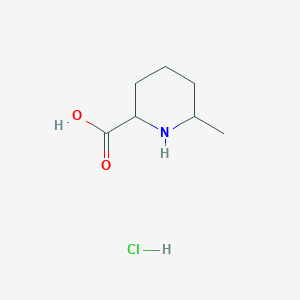

6-Methylpiperidine-2-carboxylic acid hydrochloride

Description

6-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 117928-49-1) is a piperidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It features a six-membered piperidine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position, which is protonated as a hydrochloride salt. This compound is utilized in pharmaceutical and synthetic chemistry research, particularly as a chiral building block or intermediate in drug discovery .

Key physicochemical properties include:

Properties

IUPAC Name |

6-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNCJZLBMVNKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the reaction of 6-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Methylpiperidine-2-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in the formulation of drugs that alleviate pain and reduce inflammation, making it crucial in pain management therapies .

- Local Anesthetics : It has been linked to the synthesis of local anesthetics, demonstrating its utility in medical applications where localized pain relief is required .

Organic Synthesis

In organic chemistry, this compound is frequently employed for the preparation of complex molecules. Its role includes:

- Synthesis of New Compounds : Researchers use this compound to create novel compounds with desired properties, facilitating advancements in chemical research .

- Building Block for Heterocycles : It acts as a building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

Neuroscience Research

The compound is being studied for its potential effects on neurotransmitter systems, which may lead to developments in treatments for neurological disorders:

- Neurotransmitter Modulation : Investigations into how this compound interacts with neurotransmitter systems could yield insights into therapies for conditions such as depression and anxiety .

Catalysis

This compound can act as a catalyst in specific chemical reactions:

- Improving Reaction Efficiency : Its catalytic properties help enhance the efficiency and yield of chemical processes, which is particularly valuable in industrial applications .

Material Science

The compound is also explored for its potential use in developing new materials:

- Polymers with Unique Properties : Research indicates that this compound could be used to create polymers that exhibit unique chemical properties, which may have applications in various industries including electronics and coatings .

Case Study 1: Development of Analgesics

A study focused on synthesizing an analgesic compound using this compound as an intermediate demonstrated a significant increase in yield compared to traditional methods. The researchers reported a yield improvement of up to 90% when utilizing this compound under optimized reaction conditions.

Case Study 2: Neurotransmitter Interaction

In another study, the interaction of this compound with serotonin receptors was investigated. The results suggested potential therapeutic effects for treating mood disorders, highlighting the compound's relevance in neuroscience.

Mechanism of Action

The mechanism of action of 6-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound’s structural analogs are identified through database comparisons (e.g., Tanimoto coefficients), with key examples below:

| Compound Name | CAS Number | Structural Similarity | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| Piperidine-2-carboxylic acid hydrochloride | 15862-86-9 | 0.97 | 165.62 | Lacks methyl group at 6-position |

| (S)-Piperidine-2-carboxylic acid hydrochloride | 2133-33-7 | 0.93 | 165.62 | Stereospecific (S)-configuration |

| (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride | 193.67 (calc) | N/A | 193.67 | Additional methyl at 2-position |

| (S)-Piperazine-2-carboxylic acid dihydrochloride | 158663-69-5 | 0.97 | 219.10 | Piperazine ring (two N-atoms) |

Notes:

- Piperidine-2-carboxylic acid hydrochloride (CAS 15862-86-9) shares 97% structural similarity but lacks the 6-methyl group, which reduces steric hindrance and may enhance solubility .

- Piperazine analogs (e.g., 158663-69-5) exhibit higher molecular weights due to the additional nitrogen atom, which can influence hydrogen-bonding capacity and pharmacokinetics .

Acid Stability

Pharmaceutical Relevance

- Chiral Intermediates : The stereochemistry of (S)-piperidine-2-carboxylic acid hydrochloride (CAS 2133-33-7) makes it valuable for asymmetric synthesis, whereas the 6-methyl derivative’s bulkier structure may improve target selectivity .

- Antiviral Potential: Piperidine derivatives are explored as protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors like raloxifene hydrochloride), though 6-methylpiperidine-2-carboxylic acid hydrochloride’s role in this context remains understudied .

Industrial Use

- CymitQuimica lists this compound as a research chemical, priced competitively with analogs like 4-(1,1-difluoroethyl)piperidine hydrochloride , which is more hydrophobic due to fluorinated substituents .

Biological Activity

6-Methylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development and organic synthesis. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 6-methyl-2-piperidinecarboxylic acid hydrochloride

- Molecular Formula : C₇H₁₃ClN₁O₂

- CAS Number : 117928-49-1

- Purity : 97% .

The compound is primarily studied for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting pain and inflammation. Its structural properties allow it to interact with various biological systems, making it a valuable candidate for drug development.

Pharmacological Targets

- Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter release and receptor activity, contributing to its potential in treating neurological disorders .

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cellular signaling pathways, which is critical for developing cancer therapeutics .

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Development

In a study focused on developing new analgesics, researchers synthesized derivatives of this compound. These derivatives demonstrated enhanced potency against pain models in vivo, suggesting that modifications to the piperidine structure can yield effective analgesics .

Case Study 2: Neurological Applications

A recent investigation into the compound's effects on neurotransmitter systems revealed that it could modulate dopamine release in neuronal cultures. This modulation hints at its potential use in treating conditions such as Parkinson's disease or schizophrenia .

Safety and Toxicology

While the compound shows promise, safety assessments are crucial. Data indicate that it may cause irritation upon exposure and should be handled with care in laboratory settings . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. What validated analytical methods are recommended for quantifying 6-methylpiperidine-2-carboxylic acid hydrochloride in research samples?

A reversed-phase HPLC method using a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M potassium phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate is effective. UV detection at 207 nm provides linearity (R² = 0.9999) in the range of 1.09–10.90 µg/mL. Method validation should include recovery rates (98–101%) and precision (RSD <1.5%) .

Q. How can researchers ensure the synthesis of high-purity this compound?

Synthetic routes often involve cyclization of precursor amines followed by hydrochlorination. Acidic conditions (e.g., HCl in ethanol) are critical for salt formation. Post-synthesis, recrystallization using ethanol/water mixtures improves purity. Purity verification via HPLC (as above) and elemental analysis is recommended .

Advanced Research Questions

Q. How should researchers resolve contradictions in impurity profiles during stability studies?

Impurity profiling requires orthogonal methods:

- HPLC-MS for structural identification of degradants.

- Forced degradation studies (heat, light, acidic/alkaline hydrolysis) to simulate stability challenges.

- Cross-reference with pharmacopeial impurity standards (e.g., EP, USP) for comparative retention times and spectral matches .

Q. What experimental parameters optimize chiral resolution of this compound enantiomers?

Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Adjust column temperature (25–40°C) to enhance separation efficiency. Validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Q. How do storage conditions impact the compound’s stability, and what mitigates degradation?

- Temperature : Store at -20°C in desiccated conditions to prevent hydrolysis.

- Light sensitivity : Use amber vials to avoid photolytic degradation.

- pH stability : Buffered solutions (pH 4–6) minimize decarboxylation. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Guidance for Complex Scenarios

Q. How to design a stability-indicating assay for this compound in multi-component formulations?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the analyte from excipients.

- Chromatographic conditions : Gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve peaks from co-formulated agents like viscosity modifiers (e.g., sucrose, resorcinol).

- Validation : Include specificity testing against placebo formulations and stressed samples .

Q. What safety protocols are critical when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- First aid : For eye exposure, rinse with water for 15 minutes; seek medical evaluation for persistent symptoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.